molecular formula C12H16N4O2S B2792455 4-methyl-N-(4-morpholinobut-2-yn-1-yl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1396783-97-3

4-methyl-N-(4-morpholinobut-2-yn-1-yl)-1,2,3-thiadiazole-5-carboxamide

カタログ番号: B2792455
CAS番号: 1396783-97-3
分子量: 280.35
InChIキー: BAQBYJPYUPSUJK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Methyl-N-(4-morpholinobut-2-yn-1-yl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at the 5-position with a carboxamide group. The carboxamide nitrogen is further linked to a 4-morpholinobut-2-yn-1-yl moiety, introducing both alkyne and morpholine functionalities. The morpholine group may enhance solubility and bioavailability, while the alkyne spacer could influence binding interactions in biological targets .

特性

IUPAC Name

4-methyl-N-(4-morpholin-4-ylbut-2-ynyl)thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2S/c1-10-11(19-15-14-10)12(17)13-4-2-3-5-16-6-8-18-9-7-16/h4-9H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQBYJPYUPSUJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC#CCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

4-Methyl-N-(4-morpholinobut-2-yn-1-yl)-1,2,3-thiadiazole-5-carboxamide is a thiadiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound is characterized by its thiadiazole scaffold, which is known to exhibit a variety of biological effects, including antitumor and antimicrobial properties.

Chemical Structure and Properties

The chemical structure of 4-Methyl-N-(4-morpholinobut-2-yn-1-yl)-1,2,3-thiadiazole-5-carboxamide can be summarized as follows:

PropertyValue
Molecular FormulaC12H16N4O2S
Molecular Weight (g/mol)272.35
CAS Number[Not available in search results]
InChI Key[Not available in search results]

Biological Activity Overview

Recent studies have focused on the synthesis and evaluation of various thiadiazole derivatives, including the target compound. The primary areas of biological activity investigated include:

1. Antitumor Activity
Research indicates that thiadiazole derivatives can inhibit the proliferation of cancer cells. For example, a study highlighted the cytotoxic effects of related compounds on human cancer cell lines such as K562 (chronic myelogenous leukemia) and HeLa (cervical carcinoma). The mechanism often involves the inhibition of specific kinases associated with cancer progression.

2. Mechanism of Action
The mechanism by which 4-methyl-N-(4-morpholinobut-2-yn-1-yl)-1,2,3-thiadiazole-5-carboxamide exerts its effects may involve:

  • Inhibition of Tyrosine Kinases : Similar compounds have shown potent inhibitory activity against Bcr-Abl tyrosine kinase, a key player in certain leukemias.
  • Induction of Apoptosis : Thiadiazoles may trigger apoptotic pathways in cancer cells.

Case Studies and Research Findings

A recent review discussed various thiadiazole derivatives and their biological activities. Notable findings include:

Study 1: Cytotoxicity Testing
A series of thiadiazole compounds were tested against K562 cells, revealing that some derivatives exhibited IC50 values as low as 12.4 µM, indicating significant cytotoxic potential. The study emphasized structure-activity relationships (SAR) that could guide future synthesis efforts to enhance efficacy against resistant cancer cell lines .

Study 2: Kinase Inhibition
Further investigations into kinase inhibition demonstrated that certain thiadiazoles could selectively inhibit ABL1 kinase with IC50 values around 7.4 µM. This selectivity suggests potential for developing targeted therapies for Bcr-Abl positive leukemias .

Table 1: Cytotoxicity of Thiadiazole Derivatives

Compound IDCell LineIC50 (µM)Mechanism
Compound 1K56212.4Tyrosine kinase inhibition
Compound 2HeLa14.1Induction of apoptosis
Compound 3MT-238.3Cell cycle arrest

Table 2: Kinase Inhibition Profile

Compound IDKinase TargetIC50 (µM)
Compound 1ABL17.4
Compound 2BTK~10
Compound 3SRC>100

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Core Thiadiazole Carboxamide Derivatives

The 1,2,3-thiadiazole-5-carboxamide scaffold is shared across several pharmacologically active compounds. Key analogs include:

Compound Name Substituent at N-position Key Features Reference
BTP2 (N-{4-[3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide) 4-[3,5-Bis(trifluoromethyl)pyrazol-1-yl]phenyl Lipophilic trifluoromethyl groups enhance membrane permeability; reported as a Ca²⁺ release-activated channel (CRAC) inhibitor .
Compound 33 (4-Methyl-N-(4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-1,2,3-thiadiazole-5-carboxamide) 4-(Oxadiazole-pyrazolyl)phenyl Incorporates a 1,2,4-oxadiazole ring, which may improve metabolic stability; trifluoromethyl group increases electronegativity .
Target Compound 4-Morpholinobut-2-yn-1-yl Morpholine enhances solubility; alkyne spacer may facilitate click chemistry or target binding .

Key Observations :

  • Solubility : The morpholine group in the target compound likely confers superior aqueous solubility compared to BTP2’s trifluoromethylpyrazole and Compound 33’s oxadiazole-pyrazole motifs .
  • Binding Interactions : The alkyne linker in the target compound could enable covalent interactions with biological targets (e.g., via Huisgen cycloaddition), a feature absent in BTP2 and Compound 33 .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methyl-N-(4-morpholinobut-2-yn-1-yl)-1,2,3-thiadiazole-5-carboxamide, and how can reaction yields be improved?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the activation of the 4-methyl-1,2,3-thiadiazole-5-carboxylic acid core (via acid chloride formation) followed by coupling with the morpholine-containing alkyne intermediate. Key parameters include solvent choice (e.g., dimethylformamide for polar aprotic conditions), temperature control (0–5°C for coupling steps), and catalysts like EDCI/HOBt for amide bond formation. Ultrasound-assisted methods have been shown to enhance reaction rates by 30–40% compared to traditional stirring . Microwave-assisted synthesis (e.g., 100–120°C, 15–30 min) can further optimize yields by reducing side reactions .

Q. What spectroscopic techniques are critical for confirming the compound’s structure and purity?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming the thiadiazole core (δ ~7.8–8.2 ppm for aromatic protons) and the morpholine moiety (δ ~3.6–3.8 ppm for N-CH2_2 groups) .
  • IR Spectroscopy : Peaks at ~1650 cm1^{-1} (amide C=O stretch) and ~1250 cm1^{-1} (C-S bond in thiadiazole) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+^+) and fragmentation patterns .

Q. What in vitro assays are recommended for initial evaluation of biological activity?

  • Methodology :

  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ampicillin as a positive control .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values, complemented by apoptosis assays (Annexin V/PI staining) .

Advanced Research Questions

Q. How does the morpholine substituent influence the compound’s pharmacokinetic properties, and what models validate its bioavailability?

  • Methodology :

  • LogP Calculations : Computational tools (e.g., MarvinSketch) predict lipophilicity, where the morpholine group improves aqueous solubility via hydrogen bonding .
  • Metabolic Stability : Liver microsome assays (human/rat) quantify CYP450-mediated degradation. LC-MS/MS tracks metabolite formation (e.g., oxidation at the alkyne or morpholine ring) .
  • In Vivo Models : Pharmacokinetic studies in rodents (oral/i.v. administration) measure Cmax_{max}, T1/2_{1/2}, and AUC to assess bioavailability .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Standardized Assay Conditions : Replicate studies under controlled pH, temperature, and cell passage numbers to minimize variability .
  • Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., replacing morpholine with piperazine) to isolate the role of specific substituents .
  • Orthogonal Validation : Use isogenic cell lines (e.g., wild-type vs. kinase-deficient) to confirm target specificity in anticancer assays .

Q. How can molecular docking simulations guide the optimization of binding affinity to target enzymes?

  • Methodology :

  • Target Selection : Prioritize enzymes like EGFR or HDACs, where thiadiazole derivatives show precedent for inhibition .
  • Docking Workflow : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., hydrogen bonds between the carboxamide and catalytic lysine residues). Validate with MM-GBSA free-energy calculations .
  • Mutagenesis Studies : Compare docking predictions with experimental IC50_{50} shifts in enzyme mutants (e.g., EGFR T790M) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。